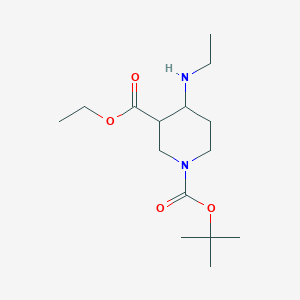
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate
Overview
Description
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C13H21N2O4
- Molecular Weight : 271.31 g/mol
- CAS Number : 98977-34-5
The compound's structure includes a tert-butyl group, an ethyl group, and an ethylamino substituent on the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS), including anxiolytic and analgesic properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in the treatment of diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives. Below is a summary of key findings relevant to this compound:
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
- Enzyme Modulation : Its ability to inhibit specific enzymes could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.
Safety and Toxicity Profile
Initial assessments suggest that while some piperidine derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated. Toxicological studies are necessary to determine any adverse effects associated with long-term use.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-6-16-12-8-9-17(14(19)21-15(3,4)5)10-11(12)13(18)20-7-2/h11-12,16H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWYGSNXBDJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















